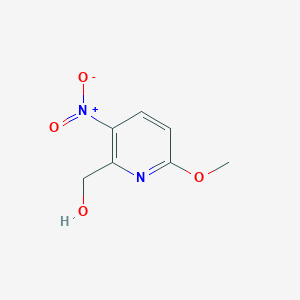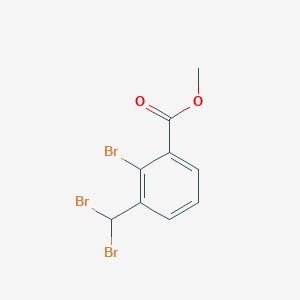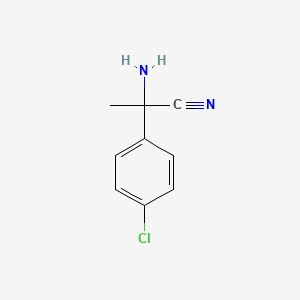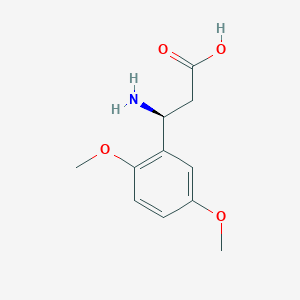![molecular formula C29H17Br B12848274 2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)
2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] is a complex organic compound known for its unique spiro structure, which consists of a benzoanthracene moiety fused with a fluorene unit. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent thermal stability and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of a brominated benzoanthracene derivative with a fluorene boronic acid under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones.
Scientific Research Applications
2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] has several scientific research applications:
Organic Electronics: It is used in the development of OLEDs due to its excellent thermal stability and photophysical properties.
Material Science: The compound is studied for its potential use in high-performance materials with applications in optoelectronics.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] exerts its effects is primarily related to its electronic structure. The spiro linkage between the benzoanthracene and fluorene units allows for efficient charge transport and light emission. The compound’s molecular targets and pathways involve interactions with other organic molecules in the active layers of OLEDs, facilitating energy transfer and light emission.
Comparison with Similar Compounds
Similar Compounds
Spiro[benzoanthracene-fluorene] Derivatives: Compounds like 3,9-di(di(p-tolyl))aminospiro[benzo[de]anthracene-7,9’-fluorene] (DTSBAF) and 3,9-di(di(4-biphenyl))aminospiro[benzo[de]anthracene-7,9’-fluorene] (DBSBAF) are similar in structure and are also used in OLED applications.
Spiro[benzo[c]fluorene-7,9’-fluorene]: Another similar compound with applications in organic electronics.
Uniqueness
2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] is unique due to its specific bromine substitution, which allows for further functionalization and modification. This makes it a versatile building block for the synthesis of a wide range of organic materials with tailored properties.
Properties
Molecular Formula |
C29H17Br |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
2'-bromospiro[benzo[a]phenalene-7,9'-fluorene] |
InChI |
InChI=1S/C29H17Br/c30-19-15-16-22-20-9-1-3-12-24(20)29(27(22)17-19)25-13-4-2-10-21(25)23-11-5-7-18-8-6-14-26(29)28(18)23/h1-17H |
InChI Key |
XLZWFDFBJBBZSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC7=C6C4=CC=C7)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


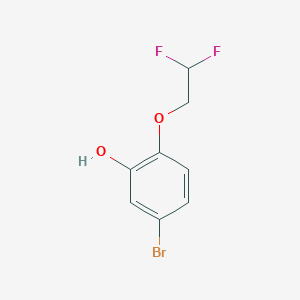

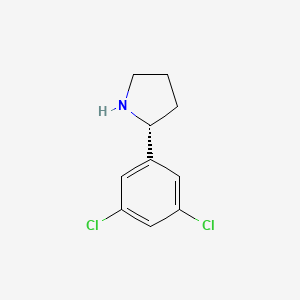


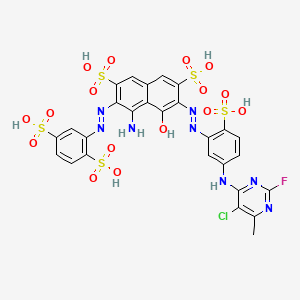
![O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12848202.png)
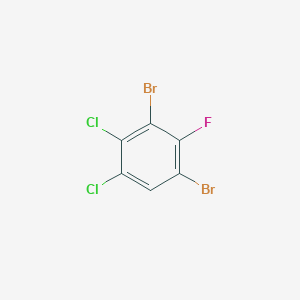
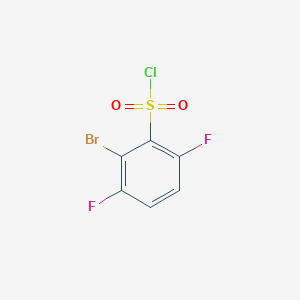
![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)
